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(R)-2-Aminohept-5-ynoic acid

Cat. No.: B13628707
M. Wt: 141.17 g/mol
InChI Key: OBQXZIIDERZXRX-ZCFIWIBFSA-N
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Description

Historical Perspectives and Discovery Context in Non-Proteinogenic Amino Acid Research

The study of non-proteinogenic amino acids—those not found in the universal genetic code—has a rich history that predates the elucidation of protein synthesis itself. While the 22 proteinogenic amino acids are the fundamental monomers of proteins, nature utilizes hundreds of other NPAAs for a vast array of biological functions. rsc.org These compounds often act as metabolic intermediates, signaling molecules, or components of natural products with potent bioactivity. rsc.org

The modern era of NPAA research has been defined by the ability to chemically synthesize novel amino acid structures and incorporate them into proteins, a technique that allows scientists to introduce new chemical functionalities into biological systems. nih.gov (R)-2-Aminohept-5-ynoic acid falls into this category of synthetically created tools. Unlike NPAAs discovered from natural sources, its origin lies in the laboratory, designed specifically to leverage the unique chemical properties of its internal alkyne group for applications in peptide and protein engineering.

The Significance of Alkyne-Containing Amino Acids in Bioorthogonal Chemistry Paradigms

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biological processes. researchgate.net This paradigm has become a cornerstone of chemical biology, enabling the precise labeling, imaging, and manipulation of biomolecules in their natural environment. nih.gov

The alkyne functional group is a key player in this field. Terminal alkynes, in particular, are celebrated for their participation in the Nobel prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. researchgate.netnih.gov This has made terminal alkyne-containing amino acids, such as propargylglycine, popular tools for attaching probes to proteins. nih.gov

This compound, however, possesses an internal alkyne. This structural feature renders it less reactive in standard CuAAC reactions, which strongly favor terminal alkynes. researchgate.net Instead, its utility lies in other types of bioorthogonal or tailored chemical transformations. Internal alkynes can participate in different metal-catalyzed cross-coupling reactions or strain-promoted cycloadditions when incorporated into a strained ring system, offering an alternative set of tools for chemists. biorxiv.org The rigidity of the alkyne bond also serves to introduce conformational constraints when it is incorporated into a peptide backbone, making it a valuable tool for studying protein structure and function.

Overview of Academic Research Trajectories and Scope for this compound

Research involving this compound and its close isomers is primarily focused on its application as a specialized building block in synthetic organic chemistry and peptide science. The presence of the internal alkyne offers a handle for post-synthetic modification and the construction of complex molecular architectures.

While specific high-profile applications of this compound itself are not yet widespread in the literature, research on analogous internal alkyne-containing amino acids points to its potential scope:

Peptide Stapling: The rigid alkyne linker can be used to create "stapled" peptides, where the side chains of two amino acids are covalently linked. This can lock a peptide into a specific conformation (e.g., an alpha-helix), often enhancing its stability, cell permeability, and binding affinity for a target.

Probing Enzyme Active Sites: When incorporated into a peptide substrate, the alkyne can act as a probe for studying enzyme mechanisms or as a warhead for developing irreversible inhibitors.

Advanced Bioconjugation: Although not suitable for standard CuAAC, the internal alkyne can be targeted by other specific chemical reactions, allowing for the site-specific attachment of drugs, imaging agents, or other molecules under controlled conditions. rsc.org

The research trajectory for this compound is aimed at exploiting its unique structural and electronic properties to create sophisticated biochemical tools and novel therapeutic leads.

Comparative Analysis with Related Unnatural Amino Acid Scaffolds in Research

The utility of this compound is best understood by comparing it to other unnatural amino acids used in research. Each scaffold offers distinct advantages depending on the desired application.

FeatureThis compoundL-Propargylglycine (Terminal Alkyne)(R)-2-Aminohept-6-enoic acid (Alkene)Norleucine (Saturated)
Structure Internal AlkyneTerminal AlkyneTerminal AlkeneSaturated Alkyl Chain
Flexibility Rigid, linear sp-hybridized bondRigid, linear sp-hybridized bondFlexible, sp2-hybridized bondHighly flexible sp3-hybridized chain
Primary Bioorthogonal Reaction Metal-catalyzed cross-coupling; potential for SPAAC if strained.Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.netThiol-ene reaction; Tetrazole-alkene photoclick chemistry. nih.govGenerally considered bio-inert; used as a methionine analogue.
Key Advantage Conformational constraint; handle for non-CuAAC chemistry."Clickable" handle for highly efficient and specific bioconjugation. researchgate.netHandle for photo-inducible or radical-based ligations. researchgate.netProbes protein structure and function with minimal electronic perturbation.
Example Application Creating conformationally locked peptides.Site-specific labeling of proteins with fluorescent dyes. nih.govLight-activated protein cross-linking. researchgate.netrsc.orgReplacing methionine to study metabolic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2 B13628707 (R)-2-Aminohept-5-ynoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(2R)-2-aminohept-5-ynoic acid

InChI

InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h6H,4-5,8H2,1H3,(H,9,10)/t6-/m1/s1

InChI Key

OBQXZIIDERZXRX-ZCFIWIBFSA-N

Isomeric SMILES

CC#CCC[C@H](C(=O)O)N

Canonical SMILES

CC#CCCC(C(=O)O)N

Origin of Product

United States

Advanced Synthetic Methodologies for R 2 Aminohept 5 Ynoic Acid and Its Stereoisomers

Enantioselective and Stereocontrolled Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like (R)-2-Aminohept-5-ynoic acid. Various advanced strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

The chiral pool strategy utilizes readily available, enantiopure natural products as starting materials to introduce chirality into the target molecule. mdpi.comwikipedia.org Naturally occurring α-amino acids are a common choice for this approach, providing a reliable source of stereocenters. mdpi.com This method often involves transforming a common chiral precursor into the desired unnatural amino acid, preserving the initial stereochemistry throughout the synthetic sequence.

Chiral auxiliaries offer another powerful method for stereocontrolled synthesis. In this approach, a chiral molecule is temporarily attached to an achiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. For instance, chiral α-sulfinamido esters have been used to direct the diastereoselective alkylation of amino ester enolates, yielding unnatural mono- and α,α-disubstituted amino acid derivatives with good to high diastereoselectivities. nih.govresearchgate.net

Key Features of Chiral Pool and Auxiliary-Based Syntheses:

StrategyDescriptionAdvantages
Chiral Pool Utilizes readily available enantiopure natural products (e.g., amino acids, sugars) as starting materials. mdpi.comwikipedia.orgReliable introduction of chirality, often cost-effective.
Chiral Auxiliary A temporary chiral group is attached to the substrate to direct a stereoselective reaction. nih.govHigh levels of stereocontrol, applicable to a wide range of substrates.

Asymmetric catalysis has emerged as a highly efficient and atom-economical method for synthesizing chiral molecules. nih.gov This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the context of synthesizing this compound, asymmetric catalysis is particularly relevant for the introduction of the alkyne-containing side chain.

Transition metal catalysts, often complexed with chiral ligands, are widely used for asymmetric carbon-carbon bond formation. researchgate.net For instance, copper-catalyzed couplings of terminal alkynes with various electrophiles can be rendered enantioselective through the use of chiral ligands. organic-chemistry.org Similarly, rhodium and palladium catalysts have shown great utility in the asymmetric hydrofunctionalization and allylation of alkynes, providing access to chiral building blocks. nih.govchinesechemsoc.org These methods allow for the direct and stereocontrolled introduction of the alkynyl group, a key structural feature of the target molecule.

Recent advancements have also seen the development of synergistic catalytic systems, for example, combining a chiral aldehyde and a palladium catalyst for the α-allylation of amino acid esters with alkynes. nih.gov Such dual catalytic approaches can achieve high yields and excellent enantioselectivities for a diverse range of nonproteinogenic amino acids. nih.gov

Examples of Asymmetric Catalytic Reactions for Alkyne Introduction:

Reaction TypeCatalyst SystemKey Features
Sonogashira CouplingRh/Cu with chiral ligandsEnables enantioselective coupling of terminal alkynes with allylic carbonates. organic-chemistry.org
HydroalkoxylationPalladium with chiral bisphosphine ligandsIntramolecular cyclization of alkynes to form chiral cyclic ethers. acs.org
α-AllylationChiral aldehyde/PalladiumAtom-economical synthesis of α,α-disubstituted α-amino acids from alkynes. nih.gov

Alkylation of enolates derived from glycine or other amino acid precursors is a fundamental strategy for the synthesis of α-amino acids. acs.org Achieving stereocontrol in these reactions is crucial. Diastereoselective alkylation often employs a chiral auxiliary to direct the approach of the electrophile. For example, the alkylation of chiral α-sulfinamido esters proceeds with high diastereoselectivity. nih.gov

Enantioselective alkylation, on the other hand, utilizes a chiral catalyst to control the stereochemical outcome. Phase-transfer catalysis, employing chiral quaternary ammonium salts or transition metal complexes, has been successfully applied to the asymmetric alkylation of glycine imine esters. researchgate.net These catalysts create a chiral environment around the enolate, leading to the preferential formation of one enantiomer. For instance, copper(salen) complexes have been shown to catalyze the asymmetric alkylation of amino acid enolates under phase-transfer conditions. researchgate.net

Furthermore, tandem reaction sequences, such as N-alkylation followed by asymmetric π-allylation of α-iminoesters, have been developed to construct complex enantioenriched α,α-disubstituted amino acids in a single step from commercially available starting materials. nih.gov

Chemoenzymatic and Biocatalytic Routes for Enantiopure this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. manchester.ac.uk Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal catalysts for the synthesis of enantiopure compounds like this compound.

While naturally occurring enzymes possess remarkable catalytic capabilities, their substrate scope or selectivity may not be optimal for a specific synthetic target. Directed evolution and enzyme engineering techniques are employed to tailor enzymes for desired properties. nih.govscispace.com This process involves generating a library of enzyme variants through random or site-directed mutagenesis and then screening for improved activity or selectivity towards a non-natural substrate. mdpi.comillinois.edu

This approach has been successfully used to engineer enzymes for the synthesis of unnatural amino acids. nih.govnih.gov For example, by modifying the active site, an enzyme's substrate specificity can be broadened or shifted to accept precursors for this compound. nih.gov The incorporation of non-canonical amino acids into the enzyme structure itself can also lead to enhanced catalytic features. frontiersin.org

Key Aspects of Directed Evolution:

TechniqueDescriptionOutcome
Random Mutagenesis Introduction of random mutations across the gene encoding the enzyme.Creates a diverse library of enzyme variants.
Site-Directed Mutagenesis Targeted mutations at specific amino acid residues in the active site or other key regions.Allows for rational design of enzymes with altered properties.
High-Throughput Screening Rapidly assessing the activity and selectivity of a large number of enzyme variants.Identifies improved biocatalysts for the desired transformation.

Whole-cell biotransformations utilize entire microbial cells as catalysts, offering several advantages over the use of isolated enzymes. mdpi.com The cells provide a natural environment for the enzyme, and cofactors required for the reaction are often regenerated by the cell's metabolism. nih.gov This approach can simplify the process and reduce costs associated with enzyme purification.

Engineered microorganisms can be designed to perform multi-step enzymatic cascades, converting simple starting materials into complex molecules. acs.org For the synthesis of precursors to this compound, a whole-cell system could be engineered to express the necessary enzymes for introducing the amino group and the alkyne functionality in a stereocontrolled manner. For instance, engineered E. coli cells have been used for the production of various D-phenylglycine derivatives with high conversion rates and excellent enantiomeric excess. mdpi.com This demonstrates the potential of whole-cell systems for the scalable and efficient synthesis of non-natural amino acids. nih.gov

Protecting Group Chemistry and Strategic Considerations for Multifunctional Scaffolds

The synthesis of complex molecules such as this compound, which possesses multiple reactive sites—an α-amino group, a carboxylic acid, and a terminal alkyne—necessitates a sophisticated and strategic approach to the use of protecting groups. organic-chemistry.orgwikipedia.org A protecting group temporarily masks a functional group to prevent it from reacting during a chemical transformation elsewhere in the molecule. organic-chemistry.org For multifunctional scaffolds, the concept of orthogonality is paramount. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting others, allowing for the selective deprotection and modification of different functional groups within the same molecule. nih.govfiveable.me

The standard protection schemes in modern peptide synthesis, which are directly applicable to this compound, are the tert-butoxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategies. nih.govresearchgate.net

Amino Group Protection: The primary amino group is a potent nucleophile. To prevent unwanted side reactions, such as polymerization during the activation of the carboxylic acid, it must be protected. peptide.comresearchgate.net The most common protecting groups for the α-amino function are Fmoc and Boc. The Fmoc group is labile to basic conditions, typically a solution of piperidine in an organic solvent, while the Boc group is removed under acidic conditions, such as with trifluoroacetic acid (TFA). fiveable.meiris-biotech.de The choice between Fmoc and Boc often dictates the entire synthetic strategy, including the selection of protecting groups for other functionalities. researchgate.net

Carboxylic Acid Protection: The carboxylic acid is typically protected as an ester to prevent it from reacting with coupling reagents or other nucleophiles. Common examples include methyl or ethyl esters for solution-phase synthesis. In solid-phase synthesis, the C-terminus is anchored to the resin, which serves as the protecting group. nih.gov For side-chain protection of acidic amino acids like aspartic acid or glutamic acid, tert-butyl (OtBu) esters are frequently used, which are cleaved by strong acids like TFA. peptide.comiris-biotech.de Allyl (All) esters offer an orthogonal option, as they are stable to both acids and bases but can be selectively removed by palladium catalysts. peptide.com

Alkyne Group Protection: While the terminal alkyne in this compound is relatively stable, it can be reactive under certain conditions (e.g., with strong bases or during some metal-catalyzed reactions). If necessary, it can be protected, most commonly with a silyl group such as trimethylsilyl (TMS). The TMS group can be quantitatively removed under mild conditions, for instance, using a fluoride source like tetrabutylammonium fluoride (TBAF) or with mild acid treatment, without affecting Boc or Fmoc groups. nih.gov

A fully orthogonal strategy for this compound would allow for the selective manipulation of any of the three functional groups. For example, using an Fmoc-protected amine, a tert-butyl ester-protected carboxyl group, and a TMS-protected alkyne would enable sequential deprotection by treatment with base, acid, and fluoride, respectively. This level of control is crucial for using this compound as a scaffold for building complex molecular architectures, such as branched peptides or peptide-drug conjugates. sigmaaldrich.com

Functional GroupProtecting GroupAbbreviationDeprotection ConditionsOrthogonal To
α-Amino9-FluorenylmethoxycarbonylFmocBase (e.g., 20% Piperidine in DMF)Acid-labile (Boc, tBu), Hydrogenolysis (Bzl, Cbz), Fluoride-labile (TMS)
tert-ButoxycarbonylBocAcid (e.g., TFA)Base-labile (Fmoc), Hydrogenolysis (Bzl, Cbz), Pd-catalyzed (Alloc)
Carboxylic Acidtert-Butyl estertBuAcid (e.g., TFA)Base-labile (Fmoc), Hydrogenolysis (Bzl, Cbz)
Benzyl esterBzlHydrogenolysis (H₂, Pd/C)Acid-labile (Boc, tBu), Base-labile (Fmoc)
Terminal AlkyneTrimethylsilylTMSFluoride ion (e.g., TBAF); mild acid/baseMost standard peptide protecting groups (Fmoc, Boc, tBu, Bzl)

Flow Chemistry and Continuous Synthesis Methodologies for Scalability in Research

Flow chemistry, or continuous synthesis, represents a paradigm shift from traditional batch processing and offers significant advantages for the synthesis of complex chiral molecules like this compound. thieme-connect.de In a flow system, reagents are continuously pumped from reservoirs, mixed, and reacted in a temperature-controlled tube or packed-bed reactor. europa.eu This methodology provides precise control over reaction parameters, leading to improved safety, efficiency, and scalability. nih.gov

While the direct continuous synthesis of this compound may not be extensively documented, the principles of flow chemistry have been successfully applied to the multi-step synthesis of other chiral α-amino acids and active pharmaceutical ingredients (APIs). acs.orgrsc.orgrsc.org These established processes highlight the potential for developing a scalable and efficient synthesis for this valuable building block.

Key advantages of applying flow chemistry to the synthesis of chiral amino acids include:

Enhanced Safety: Hazardous or unstable intermediates can be generated and consumed in situ, minimizing the volume present at any given time. europa.eunih.gov Highly exothermic reactions are easily managed due to the high surface-area-to-volume ratio of flow reactors, which allows for rapid heat dissipation. thieme-connect.de

Precise Reaction Control: The residence time in the reactor can be accurately controlled by adjusting flow rates and reactor volume. This, combined with precise temperature control, is critical for stereoselective reactions, helping to minimize side reactions and racemization. acs.orgrsc.org

Process Automation and Optimization: Flow systems are readily automated, allowing for rapid screening of reaction conditions (e.g., temperature, pressure, catalyst loading, stoichiometry) to quickly identify optimal parameters.

Scalability: Scaling up production in a flow system is often achieved by simply running the process for a longer duration or by "numbering-up" (running multiple reactors in parallel), avoiding the complex challenges associated with scaling up batch reactors. acs.orguc.pt This makes flow chemistry ideal for producing research-grade quantities that can be seamlessly scaled for further development.

ParameterBatch SynthesisFlow Chemistry
Reaction ScaleDefined by vessel size; scaling up can be non-trivial.Continuous; scale is time-dependent, allowing for flexible production.
Heat TransferLimited by surface area; can lead to hotspots and poor control.Excellent due to high surface-area-to-volume ratio; precise temperature control.
Mass TransferDependent on stirring efficiency; can be poor in heterogeneous mixtures.Efficient mixing; enhanced in multiphasic systems.
SafetyLarge quantities of reagents and intermediates are present.Small reactor volume minimizes risk; hazardous intermediates can be used safely.
Process ControlParameters can vary throughout the vessel.Precise control over residence time, temperature, and pressure.
Multi-step SynthesisRequires isolation and purification of intermediates.Allows for "telescoping" of reaction steps without isolation.

Applications of R 2 Aminohept 5 Ynoic Acid in Chemical Biology and Advanced Bioorthogonal Probing

Site-Specific Incorporation into Peptides and Proteins for Mechanistic Studies

The ability to introduce (R)-2-Aminohept-5-ynoic acid at specific positions within a polypeptide chain is fundamental to its utility. This site-specific incorporation provides a powerful method for tailoring protein structure to investigate biological mechanisms in their native cellular context. whiterose.ac.uk Several robust methodologies have been developed to achieve this, ranging from the manipulation of the cellular translation machinery to established chemical synthesis techniques.

Genetic Code Expansion Technologies for Unnatural Amino Acid Integration

Genetic code expansion (GCE) has revolutionized chemical biology by enabling the site-specific incorporation of ncAAs directly into proteins during translation. nih.gov This technology relies on an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA), which function as an "orthogonal pair". nih.gov This pair works independently of the host cell's endogenous synthetases and tRNAs, ensuring that the ncAA is not mistakenly incorporated at other sites. nih.gov

The process for integrating this compound involves reassigning a codon, typically a stop codon like the amber codon (UAG), to encode the ncAA. nih.gov A gene of interest is mutated to include the UAG codon at the desired incorporation site. nih.gov When this modified gene is expressed in a host organism (such as E. coli) that also expresses the engineered orthogonal aaRS/tRNA pair, the synthetase specifically charges its cognate tRNA with this compound. The tRNA's anticodon then recognizes the UAG codon on the messenger RNA (mRNA), leading to the insertion of the ncAA into the growing polypeptide chain. nih.gov This method has been successfully used to incorporate a wide array of ncAAs bearing diverse functionalities, including the bioorthogonal alkyne handles found in molecules like this compound. whiterose.ac.uknih.gov

Fmoc- and Boc-Based Solid-Phase Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of chemical peptide production that allows for the stepwise assembly of amino acids into a desired peptide sequence on an insoluble polymer support. researchgate.netsigmaaldrich.com Two primary strategies, based on different N-terminal protecting groups, are commonly employed: Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. nih.gov

In both approaches, this compound, with its α-amino group protected by either Fmoc or Boc, is sequentially coupled to the growing peptide chain anchored to the resin. peptide.com The general cycle of SPPS involves:

Attachment: The first amino acid is anchored to the solid support. peptide.com

Deprotection: The N-terminal protecting group (Fmoc or Boc) is removed. peptide.com

Coupling: The next Nα-protected amino acid, such as Fmoc-(R)-2-Aminohept-5-ynoic acid, is activated and coupled to the newly freed N-terminus of the resin-bound peptide. luxembourg-bio.com

Washing: Excess reagents are washed away before the next cycle begins. luxembourg-bio.com

The alkyne side chain of this compound is chemically stable under the conditions of both Fmoc and Boc synthesis, meaning it does not require an additional protecting group. The choice between Fmoc and Boc chemistry depends on the desired final product and the chemical nature of other amino acids in the sequence. nih.gov Fmoc chemistry utilizes a mild base for deprotection and strong acid for final cleavage from the resin, whereas Boc chemistry employs a strong acid for deprotection and a very strong acid (like hydrogen fluoride) for cleavage. nih.gov

FeatureFmoc StrategyBoc Strategy
Nα-Protecting Group 9-fluorenylmethoxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Deprotection Reagent Mild base (e.g., Piperidine)Moderate acid (e.g., Trifluoroacetic Acid - TFA)
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Boc)Acid-labile (e.g., Bzl, Tos), requires stronger acid
Final Cleavage Strong acid (e.g., TFA)Strong acid (e.g., Hydrogen Fluoride - HF)
Key Advantage Milder deprotection conditionsLong history of use, effective for certain sequences

Chemoenzymatic Ligation and Native Chemical Ligation Approaches

For the synthesis of large proteins that are difficult to produce by SPPS alone, peptide ligation methods are employed to stitch together smaller, more manageable peptide fragments. researchgate.net Peptides containing this compound can be incorporated into larger protein constructs using techniques like Native Chemical Ligation (NCL).

NCL joins two unprotected peptide fragments in a highly specific manner. nih.gov One peptide must contain an N-terminal cysteine residue, and the other must have a C-terminal thioester. nih.govrice.edu These two groups react to form a native peptide bond at the ligation site. nih.gov A peptide fragment containing this compound, synthesized via SPPS, can be designed with either an N-terminal cysteine or a C-terminal thioester, allowing it to be ligated to other synthetic or recombinantly expressed peptide fragments. rice.edu Expressed Protein Ligation (EPL) is a related technique where the thioester-containing fragment is produced biologically using an intein-based system. nih.gov These ligation strategies significantly expand the size and complexity of proteins that can be modified with this compound.

Development of Bioorthogonal Probes for Cellular and Molecular Research

Once incorporated into a peptide or protein, the alkyne side chain of this compound serves as a target for bioorthogonal ligation. biosyn.com This allows researchers to attach a wide variety of probes—such as fluorescent dyes, biotin (B1667282) tags for purification, or drug molecules—to the protein of interest with high precision, even within the complex environment of a living cell. biosyn.com

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Applications

The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), often called "click chemistry," is a highly efficient and specific reaction between a terminal alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. nih.gov When this compound is present in a protein, its alkyne group can react with any molecule functionalized with an azide. nih.gov

The reaction is typically catalyzed by a Cu(I) species, which is often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. organic-chemistry.orgnih.gov The CuAAC reaction is exceptionally robust, proceeding under mild, aqueous conditions across a wide pH range, making it highly suitable for biological applications. organic-chemistry.org Its high rate and lack of cross-reactivity with other biological functional groups ensure that the azide-bearing probe attaches exclusively to the alkyne handle on the target protein. nih.gov This has enabled a vast array of applications, from visualizing protein localization to identifying protein-protein interactions.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Related Tetrazine-Alkyne Reactions

A significant advancement in bioorthogonal chemistry was the development of copper-free click reactions for use in living organisms, where the potential toxicity of copper is a concern. biosyn.com Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a leading example. In SPAAC, the alkyne of this compound reacts with a cyclooctyne (B158145) (a highly strained, eight-membered ring containing an alkyne) that is functionalized with an azide. The inherent ring strain of the cyclooctyne drives the reaction forward rapidly without the need for a metal catalyst. nih.govscispace.com

An even faster copper-free reaction is the inverse-electron-demand Diels-Alder cycloaddition between an alkyne and a tetrazine. biosyn.com This reaction boasts exceptionally fast kinetics, allowing for the labeling of low-abundance biomolecules in real-time. biosyn.com Both SPAAC and tetrazine-alkyne reactions have expanded the toolkit for live-cell imaging and in vivo studies, allowing researchers to track proteins modified with this compound dynamically within their native environments.

ReactionKey ReactantsCatalystRelative RatePrimary Use Case
CuAAC Terminal Alkyne + AzideCopper (I)FastIn vitro labeling, fixed cells, proteomics
SPAAC Terminal Alkyne + Strained CyclooctyneNone (Strain-promoted)FasterLive-cell imaging, in vivo studies
Tetrazine Ligation Terminal Alkyne + TetrazineNone (Inverse Diels-Alder)Very FastReal-time tracking of low-abundance molecules

Design of Activity-Based Probes (ABPs) and Substrate Analogues for Enzyme Research

Activity-based protein profiling (ABPP) is a chemical proteomics strategy that employs active site-directed covalent probes to assess the functional status of enzymes in complex biological samples. mdpi.com Activity-based probes (ABPs) are typically small molecules composed of a reactive group (or "warhead") that forms a covalent bond with an active site residue, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection and enrichment. nih.gov

This compound serves as a valuable scaffold for designing ABPs and substrate analogues. Its amino acid structure allows it to mimic natural substrates, targeting the active sites of various enzymes, particularly those involved in amino acid metabolism. mdpi.comnih.gov The terminal alkyne in its side chain can function either as a latent reactive group or as a bioorthogonal handle.

In its role as a warhead, the alkyne can be part of a mechanism-based inhibitor design. sigmaaldrich.com The target enzyme might initiate a catalytic process on the amino acid, which in turn converts the relatively inert alkyne into a highly reactive species that covalently modifies a nearby nucleophilic residue in the active site, leading to irreversible inhibition. nih.govsemanticscholar.org This "suicide inhibition" mechanism ensures that the probe only labels catalytically active enzymes. sigmaaldrich.com

As a substrate analogue, the compound can be incorporated into peptides or other molecules to study enzyme-substrate interactions. The alkyne group, in this context, acts as a non-perturbing handle for the subsequent attachment of reporter tags via click chemistry, enabling the visualization or isolation of the enzyme-substrate complex.

Feature of this compoundRole in Probe DesignTargeted Enzyme Feature
Amino Acid BackboneMimics natural substrates, providing specificity.Enzyme Active Site
Terminal Alkyne GroupCan act as a mechanism-based "warhead".Catalytic residues
Terminal Alkyne GroupServes as a bioorthogonal handle for reporter tags.Substrate Binding Pocket

Probes for Imaging Biological Processes and Macromolecules in Research Settings

The terminal alkyne of this compound is an ideal functional group for bioorthogonal chemistry. researchgate.net Bioorthogonal reactions occur within living systems without interfering with native biochemical processes. researchgate.net The most prominent of these is the azide-alkyne cycloaddition, often termed "click chemistry," which allows the alkyne on the amino acid to be covalently linked to a molecule bearing a complementary azide group.

This functionality is extensively used to design probes for imaging. The general strategy involves two steps:

Metabolic or Covalent Labeling : this compound, or a derivative, is introduced into a biological system. It can be incorporated into proteins or other macromolecules, effectively planting a chemical handle at a specific location.

Bioorthogonal Ligation : An azide-modified reporter molecule, such as a fluorophore, is introduced. It specifically reacts with the alkyne-tagged macromolecule, attaching the fluorescent label and enabling its visualization by microscopy. nih.gov

This approach allows for the imaging of various biological processes and macromolecules in research settings with high specificity and minimal background signal, as the fluorescent probe only becomes activated or localized upon reaction. nih.govscispace.com Fluorogenic probes, which exhibit a significant increase in fluorescence upon reaction, are particularly useful in this context as they reduce the need for washing away unreacted probes. nih.gov

Interrogation of Protein-Protein Interactions (PPIs) and Protein-Ligand Interactions

Understanding the intricate networks of protein-protein interactions (PPIs) and protein-ligand interactions is fundamental to deciphering cellular function. nih.gov this compound provides a chemical tool to capture and identify these often transient and low-affinity interactions within a cellular context. nih.gov

Chemical Cross-linking Strategies for Interaction Mapping

Chemical cross-linking coupled with mass spectrometry (CXMS) is a powerful technique for identifying interacting proteins and mapping their interfaces. nih.govelifesciences.orgspringernature.com Traditional cross-linkers can be limited by their lack of specificity. The incorporation of unnatural amino acids like this compound into a "bait" protein allows for more targeted, proximity-based cross-linking.

The strategy, sometimes referred to as genetically encoded chemical cross-linking (GECX), involves placing the alkyne-bearing amino acid at a specific site on a protein of interest. nih.gov When this protein interacts with a "prey" protein, a bifunctional cross-linker containing an azide group and another reactive group can be used. The azide "clicks" to the alkyne, and the second group reacts with a nearby residue on the interacting partner, covalently linking the two proteins. researchgate.net This stable covalent linkage facilitates the subsequent isolation and identification of the interacting partner by mass spectrometry. nih.govresearchgate.net

Affinity-Based Enrichment and Identification Methodologies

Affinity-based enrichment is a cornerstone of proteomics for identifying binding partners. The alkyne handle of this compound is readily adaptable for these methods. A probe or substrate analogue containing this amino acid can be used to label a target protein. Following the labeling event, an azide-functionalized affinity tag, most commonly biotin, is attached via a click reaction.

The resulting biotinylated protein complex can then be selectively enriched from a complex cellular lysate using streptavidin-coated beads. sigmaaldrich.com After washing away non-specifically bound proteins, the captured protein and its interacting partners can be eluted and identified using mass spectrometry. This methodology allows for the sensitive and specific isolation of protein-ligand or protein-protein complexes from their native environment.

Role in the Elucidation of Enzymatic Reaction Mechanisms (Excluding in vivo clinical effects)

The unique chemical properties of this compound make it an effective tool for probing the catalytic mechanisms of enzymes. By acting as a specific type of inhibitor, it can provide valuable insights into the function of active site residues.

Structural Characterization and Conformational Analysis of R 2 Aminohept 5 Ynoic Acid and Its Conjugates

Advanced Spectroscopic Methodologies for Structural Elucidation

The precise determination of the three-dimensional structure and electronic properties of (R)-2-Aminohept-5-ynoic acid and its derivatives relies on a suite of advanced spectroscopic techniques. These methods provide critical insights into the compound's connectivity, functional group characteristics, and solution-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the solution-state conformation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In a typical ¹H NMR spectrum of this compound, the α-proton (Hα) adjacent to the chiral center would appear as a multiplet, with its chemical shift and coupling constants being highly sensitive to the surrounding molecular geometry. The protons of the methylene (B1212753) groups along the heptyl chain would exhibit complex splitting patterns due to diastereotopicity and coupling to neighboring protons. The terminal alkyne proton would resonate in a characteristic downfield region.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms. The sp-hybridized carbons of the alkyne group would have distinct resonances, and the chemical shift of the α-carbon (Cα) is indicative of the local electronic environment and secondary structure when incorporated into a peptide chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
3.5 - 3.8-
1.8 - 2.0-
2.2 - 2.4-
2.1 - 2.3-
Hζ (alkyne)1.9 - 2.1-
55 - 60-
30 - 35-
18 - 22-
25 - 30-
Cε (alkyne)80 - 85-
Cζ (alkyne)70 - 75-
COOH-175 - 180

Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are crucial for determining through-space proximities between protons, which helps in defining the preferred solution-state conformation of the molecule and its conjugates.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

The IR spectrum would prominently feature a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch would appear as a weak to medium absorption in the region of 2100-2140 cm⁻¹. The carboxylic acid O-H stretch would be a broad band in the 2500-3300 cm⁻¹ range, while the C=O stretch would be a strong absorption around 1700-1725 cm⁻¹. The N-H stretching vibrations of the amino group would be observed in the 3200-3500 cm⁻¹ region.

Raman spectroscopy is particularly sensitive to the non-polar C≡C triple bond, often showing a strong, sharp peak in the 2100-2140 cm⁻¹ region, which can be more intense than in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
≡C-H Stretch3300 - 33203300 - 3320
C≡C Stretch2100 - 21402100 - 2140
C=O Stretch1700 - 17251700 - 1725
O-H Stretch (acid)2500 - 3300 (broad)-
N-H Stretch3200 - 35003200 - 3500

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pattern of this compound and its conjugates. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Under electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), the molecule would typically be observed as a protonated species [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), would reveal characteristic fragmentation patterns. Common fragmentation pathways for α-amino acids include the loss of water (H₂O), formic acid (HCOOH), and the amino group (NH₃). The presence of the alkyne moiety would likely lead to specific fragmentation patterns involving the propargylic and homopropargylic positions.

X-ray Crystallography and Solid-State Structural Investigations of Derivatives

While obtaining single crystals of the parent amino acid can be challenging, X-ray crystallography of suitable derivatives of this compound, such as N-protected or esterified forms, can provide definitive information about its solid-state conformation and absolute stereochemistry.

The crystal structure would reveal precise bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecular geometry in the solid state. This information is invaluable for validating and refining computational models. Intermolecular interactions, such as hydrogen bonding networks involving the amino and carboxyl groups, would also be elucidated, providing insights into the crystal packing and solid-state organization.

Computational Chemistry and Molecular Modeling Studies

Computational methods are increasingly used to complement experimental data and provide deeper insights into the structural and electronic properties of molecules.

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are employed to model the electronic structure, predict spectroscopic properties, and understand the reactivity of this compound.

These calculations can predict optimized molecular geometries, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data for validation. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity and potential for participating in chemical reactions, such as click chemistry via its terminal alkyne.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of this compound and its conjugates, MD simulations provide detailed insights into their conformational flexibility and dynamic behavior over time. By simulating the interactions between the atoms of the molecule and its surrounding environment (typically a solvent like water), a trajectory of the molecule's motion can be generated. This trajectory offers a wealth of information about the different shapes (conformations) the molecule can adopt and the transitions between them.

The process of setting up an MD simulation for this compound would involve several key steps. First, a three-dimensional structure of the molecule is generated. Then, a force field, which is a set of parameters that describes the potential energy of the system, is chosen. Popular force fields for biomolecular simulations include CHARMM, AMBER, and GROMOS. mdpi.com The molecule is then placed in a simulation box, which is filled with solvent molecules, typically water, to mimic physiological conditions. mdpi.com The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state. Finally, the production run is performed, during which the trajectory data is collected for analysis.

Analysis of the MD trajectory for this compound would focus on understanding its conformational landscape. This can be achieved by analyzing various parameters such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and dihedral angle analysis to characterize the rotation around specific bonds. For instance, the flexibility of the heptyl chain and the orientation of the amino and carboxylic acid groups are crucial for its biological activity.

To illustrate the type of data that can be obtained from such simulations, a hypothetical analysis of a 100-nanosecond MD simulation of this compound in a water box is presented below.

Table 1: Hypothetical Conformational Analysis of this compound from a 100 ns MD Simulation

ParameterDescriptionHypothetical Value
RMSD of Backbone AtomsMeasures the average deviation of the backbone atoms from a reference structure, indicating overall structural stability.1.5 ± 0.3 Å
RMSF of Terminal Methyl GroupIndicates the flexibility of the methyl group at the end of the heptyl chain.2.1 ± 0.5 Å
Dominant Dihedral Angle (Cα-Cβ)Represents the most populated rotational state around the Cα-Cβ bond.-60° (gauche-)
Solvent Accessible Surface Area (SASA)The surface area of the molecule accessible to the solvent, indicating its exposure.250 ± 20 Ų

Ligand Docking and Molecular Recognition Studies in Research Contexts

Ligand docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. nih.gov This method is instrumental in understanding molecular recognition, which is the specific interaction between two or more molecules through non-covalent bonds. In the context of this compound, ligand docking can be used to hypothesize its binding mode to a specific protein target, providing insights into the molecular basis of its biological activity.

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor. nih.gov Each of these "poses" is then evaluated using a scoring function, which estimates the binding affinity or the likelihood of the pose being the correct one. mdpi.com A lower docking score generally indicates a more favorable binding interaction.

In a hypothetical research scenario, let's consider this compound as a potential inhibitor of a hypothetical enzyme, "Ynoate Decarboxylase." To investigate this, a three-dimensional structure of Ynoate Decarboxylase would be obtained, either from experimental methods like X-ray crystallography or from a homology model. The binding site of the enzyme would then be identified. This compound and a set of its hypothetical conjugates would be docked into this binding site using software such as AutoDock Vina or GOLD. nih.gov

The results of the docking study would provide information on the binding energy of each compound and the specific interactions they form with the amino acid residues in the binding site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is invaluable for structure-activity relationship (SAR) studies, where the goal is to understand how chemical modifications to a ligand affect its binding affinity and biological activity.

A hypothetical set of results from a docking study of this compound and its conjugates against Ynoate Decarboxylase is presented below.

Table 2: Hypothetical Docking Results of this compound and its Conjugates with Ynoate Decarboxylase

CompoundDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
This compound-7.2Arg122, Tyr85Hydrogen Bond, Pi-Alkyl
N-acetyl-(R)-2-Aminohept-5-ynoic acid-7.5Arg122, Tyr85, Phe210Hydrogen Bond, Pi-Alkyl, Hydrophobic
This compound methyl ester-6.8Tyr85, Leu150Pi-Alkyl, Hydrophobic

These hypothetical results suggest that the N-acetyl conjugate has a slightly better binding affinity than the parent compound, potentially due to an additional hydrophobic interaction with Phenylalanine 210. Conversely, the methyl ester conjugate shows a weaker binding affinity, possibly due to the loss of a key hydrogen bond with Arginine 122. Such insights can guide the rational design of more potent inhibitors of Ynoate Decarboxylase.

Derivatization Strategies and Analog Development for Enhanced Research Utility of R 2 Aminohept 5 Ynoic Acid

The strategic derivatization of (R)-2-aminohept-5-ynoic acid is pivotal for expanding its application in chemical biology and medicinal chemistry. The presence of three distinct functional groups—the α-amino group, the α-carboxyl group, and the terminal alkyne on the side chain—offers a versatile platform for a multitude of chemical modifications. These modifications can be tailored to enhance the compound's utility in various research contexts, from probing biological systems to developing novel therapeutic leads.

Advanced Analytical and Bioanalytical Methodologies for R 2 Aminohept 5 Ynoic Acid in Research Studies

Chromatographic Separations and Detection in Complex Research Matrices

Chromatography is a cornerstone for the analysis of (R)-2-Aminohept-5-ynoic acid, enabling its separation from intricate matrices such as cell lysates, plasma, and reaction mixtures. The choice of method depends on the specific analytical goal, whether it is assessing stereochemical fidelity, detecting minute quantities, or achieving high-resolution separation from similar compounds.

Ensuring the enantiomeric purity of this compound is critical, as the biological activity of chiral molecules is often stereospecific. Chiral HPLC is the gold standard for separating enantiomers. This is typically achieved using chiral stationary phases (CSPs) that create a transient diastereomeric complex with one enantiomer, leading to differential retention times.

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are particularly effective for the separation of underivatized amino acids. sigmaaldrich.comnih.gov These phases operate in multiple modes, including reversed-phase, normal-phase, and polar ionic modes, offering flexibility in method development. sigmaaldrich.comsigmaaldrich.com For this compound and its (S)-enantiomer, a teicoplanin-based column can be used. The separation mechanism involves multiple interactions, including hydrogen bonding, ionic interactions, and steric hindrance, between the amino acid and the chiral selector. chromatographytoday.com The mobile phase composition, typically a mixture of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer with an acidic additive (like formic acid), is optimized to achieve baseline resolution. sigmaaldrich.com The D-enantiomer (equivalent to R-configuration for many amino acids) is often more strongly retained on these types of CSPs. sigmaaldrich.com

Table 1: Exemplar Chiral HPLC Method Parameters for Amino Acid Enantioseparation

Parameter Description
Column Astec® CHIROBIOTIC® T (Teicoplanin-based CSP)
Mobile Phase Water:Methanol:Formic Acid (e.g., 60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Mass Spectrometry (MS)

| Expected Elution | The L-enantiomer typically elutes before the D-enantiomer. sigmaaldrich.comchromatographytoday.com |

For quantifying low concentrations of this compound in complex biological samples and for identifying its potential metabolites, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity. mdpi.comnih.gov

Sample preparation often involves a protein precipitation step, using a solvent like methanol, to remove larger biomolecules from matrices like plasma or serum. tmiclinode.com Chromatographic separation can be achieved using various column chemistries. Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for polar compounds like amino acids, while reversed-phase (e.g., C18) chromatography can also be used, often with ion-pairing agents or acidic mobile phases to improve retention. nih.gov

The mass spectrometer, typically a triple quadrupole or a high-resolution instrument like a Q-TOF, is operated in a positive electrospray ionization (ESI) mode. For quantification, the instrument is set to Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce a characteristic product ion. nih.gov This transition is highly specific to the analyte. For metabolite identification, high-resolution mass spectrometry allows for the determination of elemental compositions of unknown compounds, aiding in the structural elucidation of biotransformation products, such as hydroxylated or glucuronidated species.

Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis

Parameter Description
LC Column HILIC (e.g., Atlantis™ Premier BEH Z-HILIC, 2.1 x 100 mm) nih.gov
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile uab.edu
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Multiple Reaction Monitoring (MRM)
Precursor Ion ([M+H]⁺) m/z 144.09

| Product Ion (Example) | m/z 98.08 (corresponding to loss of COOH₂ and NH₃) |

Capillary electrophoresis (CE) offers an alternative, high-efficiency separation technique based on the differential migration of charged species in an electric field. free.fr It provides rapid analysis times, consumes minimal sample volume, and offers a separation mechanism orthogonal to HPLC. free.frnih.gov For the analysis of this compound, Capillary Zone Electrophoresis (CZE) is the most common mode.

In CZE, a fused silica (B1680970) capillary is filled with a background electrolyte (BGE), such as a phosphate (B84403) or borate (B1201080) buffer. chromsoc.jpnih.gov At neutral or alkaline pH, the negatively charged silanol (B1196071) groups on the capillary wall create an electroosmotic flow (EOF) that drives bulk flow towards the cathode. As an amino acid, this compound's charge state depends on the BGE's pH. At low pH, it is cationic and moves faster than the EOF, while at high pH it is anionic and its movement is retarded. This differential electrophoretic mobility allows for separation from other components in the sample matrix. free.fr

Detection can be achieved directly via UV absorbance if the analyte has a chromophore, or indirectly by adding a chromophore to the BGE. nih.gov For enhanced sensitivity and specificity, CE can be coupled directly to a mass spectrometer (CE-MS), providing a powerful tool for analyzing complex mixtures. nih.gov

Spectrometric and Fluorescence-Based Quantification Methods

Beyond chromatographic techniques, direct spectrometric and fluorescence-based methods are employed for quantification and for probing the molecular interactions of this compound in a research context.

Mass spectrometry is a primary tool for the precise quantification of this compound. Targeted MS approaches, such as Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM), offer high sensitivity and a wide dynamic range. nih.gov

SRM, typically performed on a triple quadrupole mass spectrometer, involves monitoring a specific precursor-to-product ion transition, as described in the LC-MS/MS section. This method is highly reproducible and robust, making it ideal for large-scale quantitative studies. PRM, performed on high-resolution instruments like Orbitraps, also monitors a specific precursor ion, but it detects all of its fragment ions in a high-resolution MS/MS scan. This provides higher confidence in analyte identification while still allowing for precise quantification.

For absolute quantification, a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled this compound) is spiked into the sample. This standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. By comparing the signal intensity of the analyte to that of the known concentration of the internal standard, a precise and accurate concentration can be determined, correcting for variations in sample preparation and instrument response. cancer.gov

To investigate the binding of this compound to its biological targets, such as enzymes or receptors, fluorescence-based assays provide a powerful and often high-throughput approach. mdpi.com

Fluorescence Polarization (FP) assays are used to monitor binding events in solution. The principle relies on the difference in the rotational speed of a small fluorescent molecule (the tracer) when it is free versus when it is bound to a much larger protein. If a fluorescently labeled version of this compound were available, its binding to a target protein would slow its rotation, resulting in an increase in the polarization of its emitted light. Alternatively, a competitive FP assay can be designed where unlabeled this compound competes with a known fluorescent ligand for binding to the target, causing a decrease in fluorescence polarization.

Förster Resonance Energy Transfer (FRET) is another technique used to measure molecular proximity. In a typical assay format, a target protein might be labeled with a donor fluorophore, and a ligand or binding partner with an acceptor fluorophore. If this compound binding induces a conformational change that brings the donor and acceptor into close proximity (typically <10 nm), energy transfer occurs, leading to a decrease in donor fluorescence and an increase in acceptor fluorescence. This change in the fluorescence signal can be used to quantify the binding interaction. researchgate.net These methods are instrumental in screening for inhibitors and characterizing the affinity of molecular interactions in a research setting. nih.gov

Table 3: Mentioned Compound Names

Compound Name
This compound
Acetonitrile
Formic acid
Methanol
Teicoplanin

Enzymatic Assays for Substrate Recognition and Conversion Studies

Detailed enzymatic assays specifically targeting this compound have not been described in published research. However, based on its structure as an unnatural amino acid with an alkyne moiety, it could be investigated as a potential substrate or inhibitor for various enzymes, particularly aminotransferases.

Enzymatic assays are crucial for understanding how a compound interacts with a specific enzyme. These assays can determine if the compound is recognized as a substrate and undergoes a chemical transformation, or if it acts as an inhibitor, blocking the enzyme's activity. For a compound like this compound, potential enzyme targets could include γ-aminobutyric acid aminotransferase (GABA-AT) or ornithine aminotransferase (OAT), given that structurally related amino acids are known to interact with these enzymes. acs.orgnih.govnih.gov

A typical enzymatic assay to study substrate recognition would involve incubating the enzyme with this compound and monitoring for the formation of a product over time. This can be achieved using various detection methods, such as spectrophotometry, fluorometry, or chromatography coupled with mass spectrometry.

To assess its potential as an enzyme inhibitor, researchers would measure the enzyme's activity on its natural substrate in the presence and absence of this compound. The results would allow for the determination of key inhibitory constants, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Table 1: Hypothetical Data from Enzymatic Assays on this compound

Enzyme TargetAssay TypeParameter MeasuredHypothetical Value
GABA AminotransferaseInhibition AssayIC50Not Determined
Ornithine AminotransferaseInhibition AssayKiNot Determined
Alanine RacemaseSubstrate ConversionProduct Formation RateNot Determined

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

Microfluidic Platforms and High-Throughput Screening Methodologies

The application of microfluidic platforms and high-throughput screening (HTS) for the specific analysis of this compound has not been reported in the scientific literature. These advanced methodologies are, however, powerful tools for the rapid and efficient analysis of chemical compounds and their biological interactions.

Microfluidic platforms , also known as "lab-on-a-chip" technology, allow for the manipulation of minute volumes of fluids in micro-scale channels. mdpi.com This technology offers several advantages for enzymatic assays and cell-based studies, including reduced reagent consumption, faster analysis times, and the potential for high-throughput parallel processing. A microfluidic device could be designed to perform automated enzymatic assays to screen this compound against a panel of enzymes simultaneously.

High-throughput screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test the biological or biochemical activity of a large number of compounds. jst.go.jp HTS is often used to identify "hits"—compounds that show a desired activity against a specific target. If a biological target for this compound were identified, HTS could be employed to screen a library of its derivatives to identify molecules with improved potency or selectivity.

Table 2: Potential Applications of Advanced Screening Methodologies for this compound

MethodologyPotential ApplicationThroughputKey Advantages
Microfluidic Enzymatic AssaysScreening against a panel of aminotransferasesHighLow sample volume, rapid analysis
High-Throughput ScreeningIdentifying derivatives with enhanced enzyme inhibitionVery HighAutomated, large-scale screening
Cell-Based Microfluidic AssaysAssessing cytotoxicity or effects on neurotransmitter uptakeMedium to HighIn-vivo like environment, real-time monitoring

Note: This table outlines potential, not actual, applications of these technologies to the study of this compound.

Emerging Research Frontiers and Future Directions for R 2 Aminohept 5 Ynoic Acid in Scientific Discovery

Integration into Advanced Materials Science and Nanotechnology Research

The integration of (R)-2-Aminohept-5-ynoic acid into proteins offers a powerful strategy for the bottom-up construction of advanced biomaterials and functionalized nanostructures. The terminal alkyne side chain acts as a specific conjugation point, enabling proteins to be precisely anchored onto surfaces or assembled into larger, well-defined architectures.

By incorporating this amino acid into a protein sequence, the protein can be covalently attached to materials functionalized with azide (B81097) groups via the highly efficient CuAAC reaction. iris-biotech.de This approach allows for the creation of hybrid materials that combine the unique biological functions of proteins (e.g., catalysis, molecular recognition) with the structural and electronic properties of synthetic materials.

Potential Applications in Materials Science:

Biosensors: Enzymes containing this compound could be "clicked" onto electrode surfaces to create highly sensitive and specific biosensors.

Functionalized Nanoparticles: Attaching proteins to gold or silica (B1680970) nanoparticles to improve their biocompatibility and create targeted drug delivery vehicles.

Self-Assembling Biomaterials: Designing proteins that, upon introduction of a multivalent azide linker, self-assemble into ordered hydrogels or films for tissue engineering applications.

The table below outlines key bioorthogonal reactions that leverage the alkyne group of this compound for materials science applications.

Reaction NameReacting PartnerCatalystKey Features
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)AzideCopper(I)High efficiency, high selectivity, forms stable triazole linkage. iris-biotech.de
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strained Cyclooctyne (B158145)None (Catalyst-free)Avoids potentially cytotoxic copper catalysts, ideal for in vivo applications.
Sonogashira CouplingTerminal Alkyne/Aryl HalidePalladium/CopperForms carbon-carbon bonds, useful for conjugation to electronic materials.

Applications in Optogenetics and Photocontrol of Biological Processes

Optogenetics allows for the control of biological processes with light at high spatiotemporal resolution. acs.org While the alkyne side chain of this compound is not inherently photosensitive, its function as a bioorthogonal handle is critical for creating light-sensitive proteins. This is achieved through a "chemical-genetic" strategy where the amino acid is first incorporated into a target protein, after which a photosensitive molecule (a "photocage" or "photoswitch") is attached to the alkyne handle. unito.it

This two-step process allows researchers to render virtually any protein of interest light-sensitive. acs.org For example, a photocaging group attached to a critical residue within an enzyme's active site could render the enzyme inactive. Subsequent illumination with a specific wavelength of light would cleave the photocage, restoring the enzyme's function at a precise time and location. unito.it

Potential Photosensitive Moieties for Conjugation:

Moiety TypeExample CompoundFunctionLight Wavelength
Photocageo-NitrobenzylIrreversibly cleaved to release the active protein.UV Light (~365 nm)
PhotoswitchAzobenzeneReversibly isomerizes between trans and cis forms to turn protein function on/off.UV/Visible Light
PhotoswitchDiaryletheneReversibly switches between open and closed forms.UV/Visible Light

This approach provides a powerful alternative to traditional optogenetics, which relies on fusing large, naturally occurring photosensitive protein domains to a target protein. The use of a small UAA like this compound minimizes structural disruption of the target protein. acs.org

Development of Chemical Tools for Systems Biology and Interactome Mapping

Understanding the complex network of protein-protein interactions (the "interactome") is a central goal of systems biology. embopress.org Unnatural amino acids with bioorthogonal handles are invaluable tools for mapping these networks. rsc.org this compound can be used to label and identify newly synthesized proteins or to trap and identify interacting partners.

In a common strategy known as Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT), cells are cultured with this compound, which is incorporated into newly made proteins in place of a canonical amino acid like methionine. Following incorporation, the cells are lysed, and an azide-functionalized reporter tag (e.g., biotin-azide) is "clicked" onto the alkyne-bearing proteins. The biotin (B1667282) tag then allows for the selective enrichment of these proteins via streptavidin affinity purification, separating them from the pre-existing proteome for subsequent identification by mass spectrometry. researchgate.net

This technique can be adapted to map protein interactions by using cross-linking reagents that are attached via the alkyne handle, covalently trapping nearby proteins before analysis. nih.gov

Computational Design and Machine Learning Approaches for Predictive Utility

The successful use of this compound relies heavily on computational and machine learning (ML) tools. nih.gov These approaches are critical for overcoming the challenges associated with introducing a novel building block into the cell's protein synthesis machinery.

Key Roles of Computational and ML Methods:

Synthetase Engineering: For a UAA to be incorporated into a protein, a specific aminoacyl-tRNA synthetase is required to attach it to its corresponding tRNA. ML algorithms can predict mutations in existing synthetases that will enable them to recognize and activate this compound without cross-reacting with canonical amino acids. nih.gov

Predicting Protein Stability: Incorporating a UAA can disrupt a protein's structure and function. Computational models can predict the impact of inserting this compound at different positions within a protein, guiding researchers to sites that are least likely to cause misfolding.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the biological activity of peptides and proteins containing this UAA, accelerating the design of novel therapeutics. mdpi.com

A machine learning-guided rational design workflow can significantly reduce the experimental effort required to engineer functional proteins with UAAs. digitellinc.com

Computational TaskMethod/ToolPurpose
Protein Structure PredictionAlphaFold, RosettaGenerate 3D models of proteins containing the UAA. mdpi.com
Enzyme RedesignMutComputeX, Molecular DynamicsIdentify mutational hotspots and simulate protein dynamics to guide engineering. nih.govdigitellinc.com
Property PredictionQSAR, Deep LearningPredict bioactivity, stability, and other properties of UAA-containing proteins. nih.govmdpi.com

Unexplored Biological Systems and Pathways Susceptible to Investigation with Alkynyl Amino Acids

The discovery of biosynthetic pathways for terminal alkyne-containing amino acids in nature, such as L-propargylglycine, suggests that complex and unusual chemistries are accessible within living systems. berkeley.educhemistryviews.org While a natural pathway for this compound has not been identified, these discoveries provide a blueprint for engineering novel pathways in model organisms like E. coli.

Introducing this compound into organisms or cell types that are difficult to study with traditional genetic tools provides a powerful method for investigation. For example, it can be used for activity-based protein profiling to identify active enzymes in complex proteomes or to label proteins that undergo specific post-translational modifications. The alkyne handle allows for the attachment of fluorescent dyes or other probes to visualize metabolic activity or track protein localization in real-time within living cells and organisms. nih.gov

Challenges and Opportunities in the Broader Field of Unnatural Amino Acid Chemical Biology

Despite the immense potential of UAAs like this compound, several challenges must be addressed to realize their full utility. researchgate.net

Key Challenges:

Incorporation Efficiency: The efficiency of incorporating a UAA into a protein is often low due to competition with canonical amino acids and the engineered nature of the orthogonal translation system. nih.gov

Orthogonality: The engineered synthetase must not recognize any of the 20 natural amino acids, and conversely, no natural synthetases should recognize the UAA. Achieving perfect orthogonality remains a significant challenge.

Cytotoxicity: High concentrations of the UAA or leaky activity of the orthogonal synthetase can be toxic to cells.

Delivery: For in vivo applications in whole organisms, delivering the UAA and the components of the orthogonal translation system to the target cells is a major hurdle.

However, each challenge presents an opportunity for innovation. Advances in protein engineering and synthetic biology are continuously improving the efficiency and fidelity of UAA incorporation. chemeurope.com The development of new bioorthogonal reactions and the discovery of novel natural product biosynthetic pathways are expanding the types of chemical functionalities that can be encoded. berkeley.edu Overcoming these hurdles will further establish UAAs as indispensable tools for basic research and the development of next-generation protein therapeutics and biomaterials. nih.govacs.org

Q & A

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

  • Methodological Answer :
  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent.
  • Catalyst Recycling : Use magnetic nanoparticle-supported catalysts for easy recovery.
  • Metrics : Calculate E-factor (kg waste/kg product) to benchmark improvements .

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